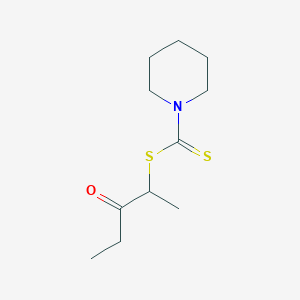
3-Oxopentan-2-yl piperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxopentan-2-yl piperidine-1-carbodithioate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopentan-2-yl piperidine-1-carbodithioate can be achieved through several methods. One common approach involves the reaction of piperidine with carbon disulfide and an appropriate alkylating agent under controlled conditions . The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbodithioate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Oxopentan-2-yl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced carbodithioate derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-Oxopentan-2-yl piperidine-1-carbodithioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Oxopentan-2-yl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound’s carbodithioate group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Icaridin: A piperidine derivative used as an insect repellent.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Uniqueness
3-Oxopentan-2-yl piperidine-1-carbodithioate is unique due to its specific structural features, including the carbodithioate group and the 3-oxopentan-2-yl substituent. These features confer distinct chemical reactivity and potential biological activities, setting it apart from other piperidine derivatives .
Properties
CAS No. |
65178-61-2 |
|---|---|
Molecular Formula |
C11H19NOS2 |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
3-oxopentan-2-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C11H19NOS2/c1-3-10(13)9(2)15-11(14)12-7-5-4-6-8-12/h9H,3-8H2,1-2H3 |
InChI Key |
PWCOUOKIQFPVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)SC(=S)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















